2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Overview
Description
1,2-Distearoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains stearic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position . This compound is commonly found in cocoa butter and vegetable oils . It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and oleic acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.
Industrial Production Methods: In industrial settings, 1,2-Distearoyl-3-Oleoyl-rac-glycerol is produced by enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic and oleic acids, resulting in high yields of the compound . The process is optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed.
Major Products Formed:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Stearic acid, oleic acid, and glycerol.
Transesterification: Various triacylglycerols depending on the alcohol used.
Scientific Research Applications
1,2-Distearoyl-3-Oleoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is utilized in membrane studies and lipidomics research.
Medicine: It serves as an excipient in drug formulations and delivery systems.
Industry: It is employed in the production of cosmetics, food products, and biodegradable materials.
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and stability . It also serves as a substrate for lipases, which catalyze its hydrolysis to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .
Comparison with Similar Compounds
1,2-Dioleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
Uniqueness: 1,2-Distearoyl-3-Oleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its presence in cocoa butter and vegetable oils makes it a valuable compound for food and cosmetic applications .
Properties
IUPAC Name |
2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLKXYRFRQWAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398758 | |
Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163041-68-7 | |
Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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